GRD081
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GRD081 is a dual PI3K/mTOR inhibitor. The no-observed-adverse-effect level (NOAEL) of GRD081 was 1mg/kg/day for beagle dogs and less than 2mg/kg/day for SD rats.
Aplicaciones Científicas De Investigación
Dual PI3K/mTOR Inhibitor Characteristics and Toxicity Evaluation
GRD081, recognized as a dual PI3K/mTOR inhibitor, has been the subject of evaluation due to its potential for clinical trials. A significant study conducted on Sprague-Dawley rats and beagle dogs highlighted its subchronic toxicity when administered orally. This research is crucial for understanding the therapeutic window and safety profile of GRD081, particularly for its intended molecular targets in PI3K/mTOR signaling pathways. The study concluded that the no-observed-adverse-effect level (NOAEL) for GRD081 was determined to be 1mg/kg/day for beagle dogs and less than 2 mg/kg/day for SD rats, showcasing its toxicological impact at certain dosage levels (Xia et al., 2013).
Intellectual Property and Genetic Resources
Another aspect of GRD081's scientific applications can be linked to the broader context of Genetic Resources (GR) management. This includes the research of beneficial properties, and the development of commercial products, underlining the importance of legal, political, and technological aspects in accessing genetic resources. Such regulations, including the Convention on Biological Diversity (CBD) and the Agreement on Trade-Related Aspects of Intellectual Property Rights (TRIPS), have significant implications for the research and development of drugs like GRD081 (Brahmi & Tyagi, 2019).
Gene Regulatory Networks and Molecular Biology
Gene regulatory networks (GRN) are also a vital field in which GRD081 may have implications. Understanding the molecular mechanisms of organisms and the rules governing biological processes can be crucial for identifying potential drug targets, which could include drugs like GRD081. Studies in this domain focus on various computational tools and technologies to analyze GRNs, potentially aiding in the discovery of new therapies and treatments (Zhao et al., 2021).
Propiedades
Nombre del producto |
GRD081 |
---|---|
Nombre IUPAC |
NONE |
Apariencia |
solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GRD081; GRD-081; GRD 081. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.